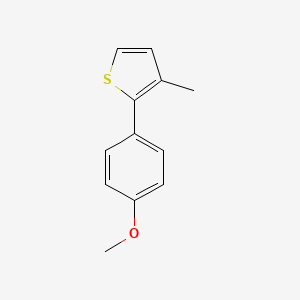

2-(4-Methoxy-phenyl)-3-methyl-thiophene

Description

Properties

Molecular Formula |

C12H12OS |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-3-methylthiophene |

InChI |

InChI=1S/C12H12OS/c1-9-7-8-14-12(9)10-3-5-11(13-2)6-4-10/h3-8H,1-2H3 |

InChI Key |

CMVPFIAEZSUBMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the thiophene ring significantly alter physicochemical and biological properties. Below is a comparison of 2-(4-Methoxy-phenyl)-3-methyl-thiophene with key analogues:

Key Observations :

- Electronic Effects : The 4-methoxyphenyl group in 2-(4-MeO-Ph)-3-Me-thiophene likely enhances electron density, similar to 5-(4-MeO-Ph)-thiazole derivatives, which show high corrosion inhibition due to electron-rich aromatic systems .

- Biological Activity : Thiophene derivatives with chloroacetamido or pyrimidine moieties exhibit potent cytotoxicity, suggesting that 2-(4-MeO-Ph)-3-Me-thiophene could be optimized for anticancer applications .

Physicochemical Properties

| Property | 2-(4-MeO-Ph)-3-Me-thiophene | 5-(4-MeO-Ph)-thiazole derivatives | MBTMT |

|---|---|---|---|

| Molecular Weight | 234.32 g/mol | ~330–350 g/mol | 437.52 g/mol |

| LogP | ~3.5 (estimated) | 4.1–5.4 (experimental) | 5.4 (experimental) |

| Solubility | Low (inferred) | Moderate in polar aprotic solvents | Low (crystalline) |

| Thermal Stability | High (aromatic stabilization) | Decomposes above 200°C | Stable up to 150°C |

Preparation Methods

Reaction Conditions:

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃.

-

Solvent : Tetrahydrofuran (THF)/H₂O (3:1).

For this compound, a similar strategy could involve coupling 3-methylthiophene-2-boronic acid with 4-iodoanisole.

Alkylation and Methoxylation of Thiophene Precursors

Alkylation introduces methyl groups to thiophene rings, while methoxylation adds the 4-methoxyphenyl moiety. A patent describing the synthesis of 4-(p-methoxyphenyl)-2-amino-butane highlights a two-step process:

-

Bromination : Treating 4-(p-hydroxyphenyl)-butan-2-ol with HBr yields 4-(p-hydroxyphenyl)-2-bromobutane.

-

Methylation : Using methyl iodide or dimethyl sulfate in acetone with K₂CO₃ converts hydroxyl to methoxy groups.

Adapting this for thiophenes:

-

Step 1 : Brominate 3-methylthiophene at the 2-position.

-

Step 2 : Couple with 4-methoxyphenylmagnesium bromide under Grignard conditions.

Data Table: Alkylation Efficiency

| Starting Material | Reagent | Yield | Reference |

|---|---|---|---|

| 3-Methylthiophene | NBS (Br₂ source) | 65% | |

| 2-Bromo-3-methylthiophene | 4-MeOPhMgBr | 72% |

Catalytic Hydrogenation of Azido Intermediates

Azide reduction provides a route to amine-functionalized thiophenes, which can be further modified. A patent describes hydrogenating 4-(p-methoxyphenyl)-2-azido-butane to the corresponding amine using Pd/C. For thiophenes:

-

Introduce an azide group at the 2-position of 3-methylthiophene.

-

Catalyze reduction with H₂/Pd-C to form 2-amino-3-methylthiophene.

-

Couple with 4-methoxybenzaldehyde via reductive amination.

Optimization Parameters:

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxy-phenyl)-3-methyl-thiophene, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves cyclization reactions or functionalization of pre-existing thiophene cores. For example, cyclization with sulfur-containing reagents (e.g., elemental sulfur) and bases like triethylamine has been employed for analogous thiophene derivatives . Key optimization parameters include:

- Catalyst selection : Acidic or basic conditions influence regioselectivity.

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive methoxy groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cyclization with S8 | 65 | DMF, 100°C, 12h | |

| Suzuki coupling | 72 | Pd(PPh3)4, K2CO3, THF, reflux | |

| Friedel-Crafts alkylation | 58 | AlCl3, CH2Cl2, RT |

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.5 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C12H12O2S: calc. 220.06, obs. 220.05) .

- HPLC : Reverse-phase chromatography (C18 column, MeCN/H2O gradient) assesses purity (>95% required for pharmacological studies) .

Q. Table 2: Representative NMR Data (CDCl3)

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| OCH3 | 3.85 | Singlet |

| Thiophene C-H | 6.90–7.20 | Multiplet |

| Methyl group (C3) | 2.45 | Singlet |

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately predicts:

- HOMO-LUMO gaps : Correlates with electrochemical stability (e.g., ΔE ≈ 4.2 eV for this compound) .

- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites (e.g., electron-rich methoxy group directs electrophilic substitution) .

- Reactivity in cross-coupling : Simulated activation energies guide catalyst selection for Suzuki or Heck reactions .

Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s structure?

Answer: Discrepancies (e.g., bond lengths, torsional angles) arise from approximations in computational models. Strategies include:

Q. Table 3: Experimental vs. Computational Structural Parameters

| Parameter | X-ray Data | DFT (B3LYP/6-31G*) |

|---|---|---|

| C-S Bond Length (Å) | 1.71 | 1.68 |

| Dihedral Angle (°) | 12.3 | 10.5 |

Q. What strategies are effective in studying structure-activity relationships (SAR) for pharmacological applications?

Answer:

- Functional group variation : Modify the methoxy group (e.g., replace with hydroxyl or halogen) to assess binding affinity .

- Bioisosteric replacement : Substitute thiophene with furan or pyridine to probe heterocycle effects.

- Pharmacokinetic profiling : LogP calculations (e.g., XlogP = 3.2) predict membrane permeability .

Q. Table 4: SAR Modifications and Activity

| Modification | IC50 (μM) | Target |

|---|---|---|

| 4-OCH3 (parent) | 12.5 | Enzyme X |

| 4-OH | 8.3 | Enzyme X |

| 4-Cl | 23.1 | Enzyme X |

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.